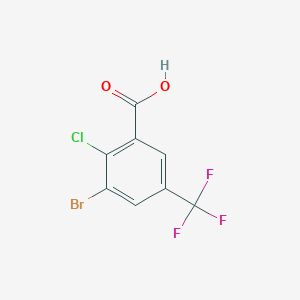
3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C8H3BrClF3O2 and a molecular weight of 303.46 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid” consists of a benzene ring substituted with a bromo group, a chloro group, a trifluoromethyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis
“3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid” has a predicted boiling point of 311.0±42.0 °C and a predicted density of 1.854±0.06 g/cm3 . Its pKa value is predicted to be 2.00±0.25 .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation
- Bromoform and Its Global Flux : Bromoform is a significant source of atmospheric organic bromine, impacting the troposphere and lower stratosphere. Its sea-to-air flux, mainly originating from macroalgal and planktonic sources, emphasizes the need for understanding global emission strengths and the roles of coastal and biogenic sources in atmospheric chemistry (Quack & Wallace, 2003).
Pharmacological Effects of Phenolic Compounds
- Chlorogenic Acid's Therapeutic Roles : Chlorogenic Acid (CGA) is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and other therapeutic roles. It highlights the potential of naturally occurring phenolic compounds in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Advanced Materials and Chemical Synthesis
- Lewis Acidic Centers of Aluminium Chlorofluoride (ACF) and Bromofluoride (ABF) : ACF and ABF are identified as highly distorted solids with strong Lewis acidic centers, indicating their high reactivity and potential use in catalysis and various chemical reactions (Krahl & Kemnitz, 2006).
Toxicity and Environmental Persistence
- Toxicity and Environmental Concentrations of Polybrominated Compounds : Studies on 2,4,6-Tribromophenol, a widely produced brominated phenol, address its environmental presence and potential toxicity, highlighting the need for understanding the environmental and health impacts of brominated organic compounds (Koch & Sures, 2018).
Potential Applications in Drug Development
- Salicylic Acid Derivatives : Research on novel salicylic acid derivatives, like 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid, for their potential anti-inflammatory, analgesic, and COX-inhibitory activities, suggests the scope for developing new therapeutic agents with reduced side effects (Tjahjono et al., 2022).
Safety And Hazards
The safety information for “3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-bromo-2-chloro-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKCPGGGOJZREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

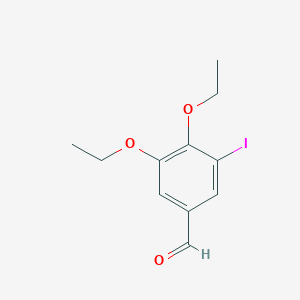
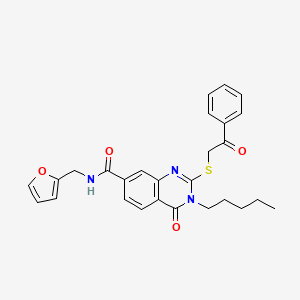
![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2653100.png)
![2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-benzo[D]1,3-dioxolen-5-ylethanamide](/img/structure/B2653101.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2653102.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2653105.png)
![Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)](/img/no-structure.png)
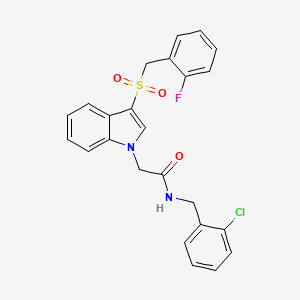
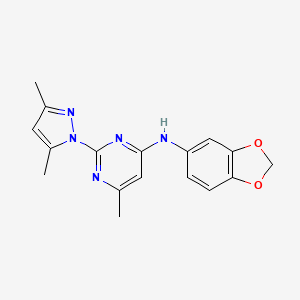

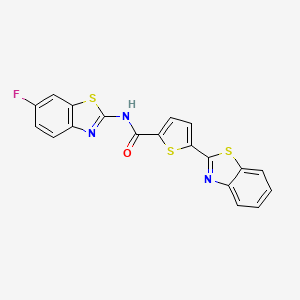
![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2653115.png)
![2-chloro-6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2653116.png)
![6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2653120.png)